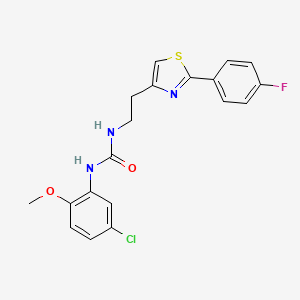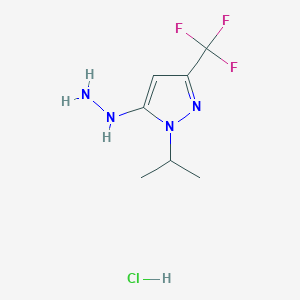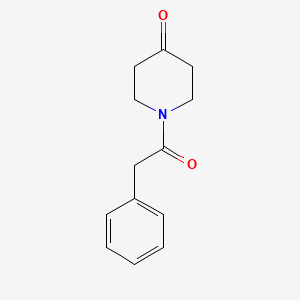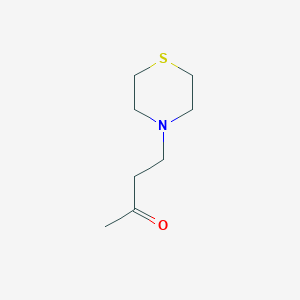![molecular formula C11H17ClN4O2 B2814508 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide CAS No. 2411235-95-3](/img/structure/B2814508.png)
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the inhibition of various enzymes and proteins such as cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide include a decrease in inflammation, pain, and fever. This compound has also been found to exhibit antioxidant properties and has been shown to protect against oxidative stress-induced damage. Additionally, this compound has been found to have a positive effect on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide in lab experiments include its unique properties, ease of synthesis, and potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
For the study of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide include further investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, studies are needed to determine the safety and efficacy of this compound in humans. Further optimization of the synthesis method can also be carried out to improve the yield and purity of the synthesized compound. Finally, studies can be conducted to investigate the potential use of this compound as a drug delivery system for targeted drug delivery.
In conclusion, 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use as a drug delivery system.
Synthesemethoden
The synthesis method of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the reaction of 2-amino-3-(1-methylpyrazol-4-yl)propanoic acid with 2-chloropropanoyl chloride. This reaction results in the formation of the desired compound. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-7(12)11(18)14-5-9(10(13)17)3-8-4-15-16(2)6-8/h4,6-7,9H,3,5H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFLULFBXVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CC1=CN(N=C1)C)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)


acetate](/img/structure/B2814435.png)


![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)